N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide
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Overview
Description
N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target in various scientific fields.
Preparation Methods
The synthesis of N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide involves several steps. One common method includes the reaction of N-methylhydrazinecarbothioamide with 3-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide has numerous applications in scientific research:
Biology: The compound’s stability and bioavailability make it a candidate for studying biological processes and interactions.
Mechanism of Action
The mechanism by which N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their functional groups and overall structure.
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group but have different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular structure is characterized by the presence of a hydrazinecarbothioamide moiety and a trifluoromethylbenzoyl group. This unique structure contributes to its biological properties, making it a subject of interest for medicinal chemistry.
1. Antimicrobial Activity
Research indicates that derivatives of hydrazinecarbothioamides, including this compound, exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including Mycobacterium tuberculosis and non-tuberculous mycobacteria.
- Minimum Inhibitory Concentration (MIC): Studies show that certain derivatives demonstrate MIC values ranging from 62.5 µM to 1000 µM against M. tuberculosis and M. kansasii, indicating moderate antimicrobial activity .
- Mechanisms of Action: The compounds act as non-covalent inhibitors targeting the active site of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission and are implicated in various diseases .
2. Anticancer Activity
The anticancer potential of this compound has also been explored, particularly regarding its cytotoxic effects on cancer cell lines.
- Cell Viability: In vitro studies have shown that this compound can induce apoptosis in cancer cells, leading to a decrease in cell viability . For instance, certain derivatives have been reported to exhibit IC50 values lower than those of standard chemotherapeutic agents, suggesting enhanced potency.
- Cell Cycle Arrest: Treatment with the compound has been associated with cell cycle arrest in the S phase, indicating its potential to disrupt cancer cell proliferation mechanisms .
Research Findings and Case Studies
Properties
IUPAC Name |
1-methyl-3-[[3-(trifluoromethyl)benzoyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3OS/c1-14-9(18)16-15-8(17)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3,(H,15,17)(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCFKUVIBIYVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.